molecular formula C9H18N2 B13172617 1-Cyclopropyl-2-ethylpiperazine

1-Cyclopropyl-2-ethylpiperazine

Cat. No.: B13172617
M. Wt: 154.25 g/mol
InChI Key: ZXTNMKVILUZBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-ethylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The unique structure of this compound, which includes a cyclopropyl group and an ethyl group attached to the piperazine ring, makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-ethylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring-opening of aziridines under the action of N-nucleophiles, followed by cyclization .

Industrial Production Methods

Industrial production of piperazine derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cyclization reactions can efficiently produce piperazines with high regio- and stereochemical control . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-Cyclopropyl-2-ethylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-ethylpiperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: Similar in structure but lacks the cyclopropyl group.

    1-Cyclopropylpiperazine: Similar but lacks the ethyl group.

    1-Cyclopropyl-4-methylpiperazine: Contains a methyl group instead of an ethyl group.

Uniqueness

1-Cyclopropyl-2-ethylpiperazine is unique due to the presence of both a cyclopropyl and an ethyl group attached to the piperazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-cyclopropyl-2-ethylpiperazine

InChI

InChI=1S/C9H18N2/c1-2-8-7-10-5-6-11(8)9-3-4-9/h8-10H,2-7H2,1H3

InChI Key

ZXTNMKVILUZBEV-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCN1C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.